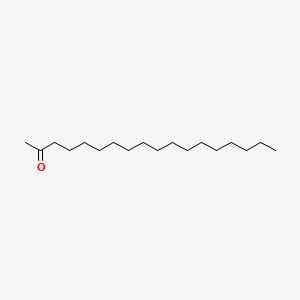

2-Octadecanone

描述

Contextualization within Long-Chain Ketone Chemistry and Natural Products Research

2-Octadecanone, also known as methyl n-hexadecyl ketone, is an organic compound characterized by an 18-carbon backbone with a carbonyl group at the second carbon position. nih.govstenutz.eu This structure classifies it as a long-chain aliphatic ketone. ebsco.com Such molecules are significant structural motifs found in a wide array of bioactive compounds and natural products. nih.gov The chemistry of ketones is largely dictated by the reactivity of the carbonyl group and the adjacent alpha-carbons, which can undergo reactions like reduction and nucleophilic addition. ebsco.com

The study of natural products has revealed that long-chain ketones are widespread in nature. They are found in plants, insects, and marine organisms, where they serve diverse biological functions. This compound itself has been identified in a range of natural sources. For instance, it has been reported in plants such as the American cranberry (Vaccinium macrocarpon) and the spurge Euphorbia falcata. nih.gov More recent phytochemical analyses have found it to be a major constituent, accounting for 34.0% of the chemical profile, in the berry juice of Dioscorea communis (black bryony). researchgate.netmdpi.com It has also been isolated from marine life, specifically the soft coral Dendronephthya hemprichi from the Red Sea. researchgate.net

Table 1: Chemical and Physical Properties of this compound This interactive table summarizes key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | octadecan-2-one | nih.gov |

| Synonyms | Methyl n-hexadecyl ketone | nih.govstenutz.eu |

| CAS Number | 7373-13-9 | nih.govchemsrc.com |

| Molecular Formula | C₁₈H₃₆O | nih.govchemsrc.com |

| Molecular Weight | 268.48 g/mol | nih.govstenutz.eu |

| Melting Point | 50-54 °C | stenutz.euchemsrc.com |

| Boiling Point | 332.1 °C at 760 mmHg | chemsrc.com |

| Density | 0.831 g/cm³ | chemsrc.com |

Significance of this compound in Interdisciplinary Scientific Inquiry

The significance of this compound extends across multiple scientific fields due to its involvement in key biological processes. In the field of chemical ecology, it is situated within the context of semiochemicals (chemicals that convey a signal). While this compound itself has not been definitively identified as a pheromone, structurally similar methyl-branched ketones are known sex pheromones for the Lichen moth, Lyclene dharma dharma. researchgate.netmdpi.comnih.gov This family of compounds includes 6-methyl-2-octadecanone and 14-methyl-2-octadecanone, highlighting the importance of the this compound backbone in insect communication. researchgate.netmdpi.com

In microbiology and phytochemistry, this compound is gaining attention for its potential antimicrobial properties. The berry juice of Dioscorea communis, in which this compound is a primary component, has demonstrated notable in vitro bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and Cutibacterium acnes, two bacteria often implicated in skin infections. researchgate.netmdpi.com This suggests that this compound may contribute significantly to the observed antibacterial effects and could be a valuable lead compound in the search for new antimicrobial agents.

Furthermore, research in environmental science and biotechnology has identified this compound as a metabolic byproduct in the biodegradation of polyethylene (B3416737). A novel bacterial species, Kosakonia cowanii JNU01, isolated from a landfill, was found to produce this compound and other long-chain ketones and alkanes when breaking down polyethylene. jmb.or.kr This finding positions the compound as a potential biomarker for microbial plastic degradation and a subject for study in bioremediation technologies.

Table 2: Documented Natural Occurrence of this compound This interactive table details various natural sources where this compound has been identified.

| Kingdom | Species | Common Name | Part/Source | Reference |

| Plantae | Vaccinium macrocarpon | American Cranberry | Organism | nih.gov |

| Plantae | Euphorbia falcata | Sickle Spurge | Organism | nih.gov |

| Plantae | Dioscorea communis | Black Bryony | Berry Juice | researchgate.netmdpi.com |

| Animalia | Dendronephthya hemprichi | Soft Coral | Extract | researchgate.net |

| Bacteria | Kosakonia cowanii | Bacterium | Polyethylene Biodegradation Metabolite | jmb.or.kr |

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is branching into several promising directions, driven by its diverse biological activities and natural occurrences.

A primary research trajectory is the investigation of its antimicrobial potential . Building on the findings from Dioscorea communis extracts, researchers are likely to pursue the isolation of pure this compound to definitively determine its minimum inhibitory concentration (MIC) and spectrum of activity against a broader range of pathogenic bacteria and fungi. researchgate.netmdpi.com This line of inquiry could lead to applications in pharmaceuticals or as a natural preservative.

Another significant area of research is its role in chemical ecology and plant science . Microbial volatile organic compounds (MVOCs) are known to mediate plant-microbe interactions, and ketones are among the compounds that can promote plant growth. unavarra.esnih.gov For instance, volatiles from Bacillus species, including 9-octadecanone (B103580), have been shown to stimulate biomass production in Arabidopsis thaliana. unavarra.esnih.gov Future studies may explore whether this compound, as a plant or microbial volatile, plays a role in plant defense, growth promotion, or inter-organismal signaling.

Finally, the compound's role in bioremediation and metabolomics is a burgeoning field of study. Its identification as a metabolite in the breakdown of polyethylene by Kosakonia cowanii opens up research into the metabolic pathways involved. jmb.or.kr Understanding how microorganisms cleave long polymer chains into smaller molecules like this compound is crucial for developing enhanced biological solutions to plastic pollution. This research involves sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) to trace the metabolic fate of plastics. jmb.or.kr

Structure

2D Structure

3D Structure

属性

IUPAC Name |

octadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLJQAWUAPNCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224055 | |

| Record name | 2-Octadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7373-13-9 | |

| Record name | 2-Octadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007373139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octadecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biosynthetic Pathways of 2 Octadecanone

Natural Isolation and Identification from Biological Sources

The identification of 2-octadecanone from various natural sources has been accomplished through detailed phytochemical and metabolic investigations. These studies have not only confirmed its presence but also provided insights into its distribution within the plant kingdom and its production by certain microbes.

Phytochemical analysis has been instrumental in identifying this compound in a variety of plant species. These investigations typically involve the extraction and analysis of plant tissues to identify their chemical constituents.

This compound has been reported in the American cranberry, Vaccinium macrocarpon, a species within the Ericaceae family. nih.govknapsackfamily.com Its presence has also been documented in Euphorbia falcata, a member of the Euphorbiaceae family. nih.govknapsackfamily.com Furthermore, investigations into the chemical composition of the flowers of Ceiba chodatii Hassl. have identified this compound as one of its lipoidal metabolites. mdpi.com A study on the methanolic leaf extract of Rhynchosia minima (L.) DC., a plant in the Fabaceae family, also revealed the presence of 8-Octadecanone (B13788514), a structural isomer of this compound. updatepublishing.comresearchgate.net

Table 1: Documented Occurrence of Octadecanone in Plant Species

| Compound | Plant Species | Family | Reference |

|---|---|---|---|

| This compound | Vaccinium macrocarpon | Ericaceae | nih.govknapsackfamily.com |

| This compound | Euphorbia falcata | Euphorbiaceae | nih.govknapsackfamily.com |

| This compound | Ceiba chodatii Hassl. | Bombacaceae | mdpi.com |

Plant secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. chemijournal.com Instead, they often play a crucial role in the plant's interaction with its environment. Essential oils, which are complex mixtures of volatile compounds, are a well-known class of secondary metabolites and are distributed in various parts of the plant, such as roots, stems, leaves, flowers, and fruits. ijrar.org These oils contain a variety of chemical compounds, including terpenes and their oxidized forms, which contribute to the plant's defense mechanisms. ijrar.org While the specific role of this compound in the secondary metabolism of the plants in which it is found is not extensively detailed in the provided search results, its nature as a long-chain ketone suggests it may contribute to the plant's chemical defense system or other ecological interactions. phytojournal.com

Microorganisms, including fungi and bacteria, are known to produce a wide array of secondary metabolites. connectjournals.com These compounds are not essential for their primary metabolism but can provide advantages such as defense against other organisms. connectjournals.com

Filamentous fungi are recognized for their ability to produce a diverse range of secondary metabolites. ufmg.br Gas chromatography-mass spectroscopy (GC-MS) analysis of methanolic extracts from the fungus Aspergillus niger has identified 8-Octadecanone as one of its bioactive compounds. connectjournals.com Similarly, an endophytic fungus, Fusarium solani, isolated from the bark of the Himalayan yew, was found to produce 8-octadecanone among other volatile metabolites. mycosphere.orgaimspress.com Endophytic fungi reside within the tissues of healthy plants and can synthesize a variety of bioactive compounds. researchgate.netnih.gov

Table 2: Fungal Species Producing Octadecanone Isomers

| Compound | Fungal Species | Type | Reference |

|---|---|---|---|

| 8-Octadecanone | Aspergillus niger | - | connectjournals.com |

The biosynthesis of methyl ketones in microorganisms can occur through several metabolic routes. One primary pathway involves the modification of products from the fatty acid biosynthetic pathway. nih.gov Fatty acids can be precursors to aliphatic alcohols and ketones. nih.gov

Methyl ketones can be formed from alkanes via alpha-oxidation without altering the carbon skeleton. nih.gov In some bacteria, this involves an initial hydroxylation of the alkane to produce an alcohol, which is then oxidized to a ketone. nih.gov Another pathway for the formation of methyl ketones with an odd number of carbon atoms involves the decarboxylation of even-numbered β-keto acids, a process observed in many bacteria. nih.gov

Some microorganisms, including certain species of Mycobacterium, can also utilize ketones as a carbon source for growth. nih.gov Studies have shown that various rapidly growing mycobacteria can grow on acetone, 2-butanone, 2-pentanone, 2-tridecanone (B165437), or octadecanone. nih.gov Additionally, the degradation of polyethylene (B3416737) by some bacteria can lead to the formation of long-chain ketone compounds, including this compound. jmb.or.krbiorxiv.org This process involves the initial oxidation of the polyethylene chain by enzymes like hydroxylases, followed by the oxidation of the resulting alcohols to ketones via alcohol dehydrogenase. jmb.or.kr

Detection as a Metabolite from Filamentous Fungi (e.g., Aspergillus sp.)

Detection in Animal Systems and Human Exposome

The compound this compound and its hydroxylated derivative, 3-hydroxy-2-octadecanone, have been identified in a variety of biological settings, ranging from insects to mammals, including humans.

Human Detection and the Exposome

The derivative, 3-hydroxy-2-octadecanone, has been detected, though not quantified, in human blood. hmdb.cavulcanchem.comhmdb.ca It is cataloged in the Human Metabolome Database (HMDB) under the identifier HMDB0245276. vulcanchem.comnih.gov Scientific literature suggests that 3-hydroxy-2-octadecanone is not a naturally occurring human metabolite. hmdb.ca Instead, its presence is considered to be part of the human exposome—the cumulative measure of all environmental exposures an individual experiences in a lifetime. hmdb.cavulcanchem.com This classification implies that its detection in human blood likely results from exposure to the compound or its precursors from external or environmental sources. hmdb.ca The Blood Exposome Database is a comprehensive resource that catalogues such chemicals found in human blood, gathered from scientific literature and biomonitoring data. bloodexposome.org

Occurrence in Animal and Other Biological Systems

Beyond its detection in humans, this compound is found in a diverse array of organisms. It has been identified as a volatile compound in thermally processed beef. mdpi.com In the insect world, it plays a role as a chemosensory compound. For instance, it is detected by chemosensory proteins in locusts (Locusta migratoria) and serves as a sex pheromone component for the Lyclene dharma dharma moth. nih.govsakura.ne.jpresearchgate.net

The compound is also present in the fungal and microbial kingdoms. It has been detected in the fungus gardens cultivated by Acromyrmex leaf-cutter ants and is utilized by certain species of rapidly growing mycobacteria. nih.govscispace.com Furthermore, this compound has been reported in plants such as the common cranberry (Vaccinium macrocarpon), Euphorbia falcata, and as a major constituent in the berry juice of Dioscorea communis. nih.govmdpi.com

Table 1: Detection of this compound and its Derivatives in Various Systems

| Compound | System/Organism | Context of Detection | Reference |

|---|---|---|---|

| 3-hydroxy-2-octadecanone | Human | Detected in blood; considered part of the exposome. | hmdb.cavulcanchem.comhmdb.ca |

| This compound | Beef (processed) | Identified as a volatile aroma compound. | mdpi.com |

| This compound | Locust (Locusta migratoria) | Detected by chemosensory proteins. | nih.gov |

| This compound | Lyclene dharma dharma moth | Component of female sex pheromone. | sakura.ne.jpresearchgate.net |

| This compound | Acromyrmex leaf-cutter ant fungus gardens | Present in the chemical profile of the symbiotic fungus. | scispace.com |

| This compound | Mycobacterium species | Utilized as a carbon source for growth. | nih.gov |

| This compound | Dioscorea communis (Black Bryony) | Major compound found in berry juice fractions. | mdpi.com |

Proposed Biosynthetic Mechanisms Leading to this compound Formation in Biological Systems

The formation of this compound and other long-chain methyl ketones in biological systems is primarily thought to occur through pathways linked to fatty acid metabolism. google.comnih.gov The most prominent proposed mechanisms involve the modification of the β-oxidation cycle.

One long-standing hypothesis, particularly for fungi, suggests that methyl ketones are byproducts of an incomplete β-oxidation of fatty acids. nih.gov In this scenario, the fatty acid oxidation process is halted at the β-ketoacyl-CoA intermediate. This intermediate is then hydrolyzed to a free β-keto acid, which subsequently undergoes decarboxylation to yield a methyl ketone with one less carbon atom than the original fatty acid. nih.gov

More specific enzymatic pathways have been elucidated in other organisms. In certain wild tomato species, two key enzymes are responsible for methyl ketone synthesis: methyl ketone synthase 1 (ShMKS1) and methyl ketone synthase 2 (ShMKS2). google.comnih.gov ShMKS2, a thioesterase, is believed to hydrolyze a β-ketoacyl-acyl carrier protein (ACP) intermediate from the fatty acid synthesis pathway, releasing a β-keto acid. nih.gov Subsequently, ShMKS1, an α/β-hydrolase fold enzyme, catalyzes the decarboxylation of this β-keto acid to form the final methyl ketone. nih.gov

An alternative but related pathway involves enzymes known as β-ketoacyl-CoA thioesterases. These enzymes can directly hydrolyze β-ketoacyl-CoA, an intermediate of the β-oxidation pathway, to produce a β-keto acid. osti.gov This resulting β-keto acid is often unstable and can spontaneously decarboxylate, without the need for a dedicated decarboxylase enzyme, to form the corresponding methyl ketone. osti.govresearchgate.net Metabolic engineering studies in Escherichia coli have successfully produced methyl ketones by modifying the β-oxidation pathway to increase the pool of β-ketoacyl-CoAs and overexpressing a thioesterase (FadM), which facilitates their conversion to β-keto acids that then decarboxylate. researchgate.net

Table 2: Proposed Biosynthetic Pathways for Methyl Ketones

| Proposed Pathway | Key Intermediates | Key Enzymes/Process | Organism/System Example | Reference |

|---|---|---|---|---|

| Incomplete Fatty Acid β-Oxidation | β-Ketoacyl-CoA, β-Keto acid | Hydrolysis and subsequent decarboxylation. | Fungi | nih.gov |

| Two-Enzyme System | β-Ketoacyl-ACP, β-Keto acid | ShMKS2 (Thioesterase) and ShMKS1 (Decarboxylase). | Wild Tomato (Solanum habrochaites) | google.comnih.gov |

| Thioesterase-Mediated Hydrolysis | β-Ketoacyl-CoA, β-Keto acid | β-Ketoacyl-CoA thioesterase (e.g., FadM) followed by spontaneous decarboxylation. | Escherichia coli (engineered) | osti.govresearchgate.net |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Octadecanone and Its Analogs

Total Synthesis Approaches for 2-Octadecanone and Methyl-Branched Derivatives

The total synthesis of this compound and its methyl-branched analogs often involves the assembly of smaller carbon fragments through various carbon-carbon bond-forming reactions. These methods provide precise control over the final structure, including the position of methyl branches, which is often critical for biological activity. tandfonline.comresearchgate.netoup.comnih.gov

The construction of the carbon skeleton of this compound and its analogs relies on a variety of powerful carbon-carbon bond-forming reactions. These reactions are chosen based on their efficiency, selectivity, and compatibility with other functional groups present in the molecule. studymind.co.ukcognitoedu.orgacs.orgorganic-chemistry.org

The Wittig reaction is a widely used method for forming carbon-carbon double bonds, which can then be hydrogenated to produce the desired saturated carbon chain. researchgate.nettandfonline.comoup.comnih.govresearchgate.net This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. In the synthesis of methyl-branched derivatives of this compound, such as 6,14-dimethyl-2-octadecanone, the Wittig reaction has been instrumental. tandfonline.comoup.comnih.govresearchgate.net For instance, a synthetic route to 6,14-dimethyl-2-octadecanone utilized two successive Wittig reactions for chain elongation, starting from 1,7-hexanediol. tandfonline.comoup.comnih.govresearchgate.net This approach allows for the controlled introduction of the long carbon backbone. researchgate.nettandfonline.comoup.comnih.govresearchgate.net The synthesis of all stereoisomers of pheromone components of the Lyclene dharma dharma moth, including 6-methyl-2-octadecanone and 6,14-dimethyl-2-octadecanone, has also employed the Wittig reaction as a key step for connecting building blocks. tandfonline.comresearchgate.netoup.com

A general representation of the Wittig reaction in the synthesis of a long-chain ketone precursor is shown below:

Table 1: Key Intermediates in the Synthesis of 6,14-dimethyl-2-octadecanone via Wittig Reaction. tandfonline.comoup.comnih.govresearchgate.net

| Starting Material | Key Reagents | Intermediate | Final Product |

|---|---|---|---|

| 1,7-Hexanediol | Ph₃P, NaN(SiMe₃)₂, C₆ ketone | Dimethyl-branched C₁₇-chain aldehyde | 6,14-Dimethyl-2-octadecanone |

The alkylation of terminal alkynes is another powerful strategy for extending carbon chains. tandfonline.comresearchgate.netoup.comnih.gov This method involves the deprotonation of a terminal alkyne to form an acetylide anion, which then acts as a nucleophile to displace a halide from an alkyl halide. The resulting internal alkyne can be subsequently hydrated or subjected to other transformations to yield the desired ketone. For example, in the synthesis of the enantiomers of 6-methyl-2-octadecanone, 1-nonyne (B165147) was alkylated with a chiral iodide building block. tandfonline.com The resulting alkyne was then hydrogenated to afford the saturated carbon chain. tandfonline.com This method, in conjunction with others, has been used to synthesize all stereoisomers of 6-methyl-2-octadecanone, 14-methyl-2-octadecanone, and 6,14-dimethyl-2-octadecanone. tandfonline.comresearchgate.netoup.comnih.gov The hydration of terminal alkynes, often catalyzed by mercury(II), gold, or ruthenium catalysts, provides a direct route to methyl ketones. organic-chemistry.orglibretexts.orglibretexts.orgrsc.orgthieme-connect.comacs.orgresearchgate.net

The acetoacetic ester synthesis is a classic method for preparing methyl ketones. chemistrysteps.comlibretexts.orgmasterorganicchemistry.compearson.comyoutube.com This pathway utilizes the acidic α-hydrogens of ethyl acetoacetate (B1235776), which can be deprotonated by a base to form an enolate. This enolate then undergoes alkylation with an alkyl halide. Subsequent hydrolysis and decarboxylation of the β-keto ester yield a methyl ketone with a carbon chain extended by the length of the alkyl halide. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This method has been employed in the synthesis of methyl-branched pheromone components like 6-methyl-2-octadecanone. tandfonline.comresearchgate.netoup.comnih.gov The acetoacetic ester synthesis offers a reliable way to introduce the methyl ketone functionality at the end of a long alkyl chain. libretexts.org

Table 2: General Steps of Acetoacetic Ester Synthesis for a Methyl Ketone. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Enolate Formation | Sodium ethoxide | Acetoacetic ester enolate |

| 2 | Alkylation | Alkyl halide (R-X) | Alkylated acetoacetic ester |

| 3 | Hydrolysis & Decarboxylation | Acid, heat | Methyl ketone (CH₃COR) |

Olefin cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, which can be subsequently reduced to create long-chain alkanes. acs.orgorganic-chemistry.orgmdpi.comorganic-chemistry.orgakshatrathi.com This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the exchange of substituents between two different olefins. organic-chemistry.orgorganic-chemistry.org In the context of this compound and its analogs, olefin cross-metathesis has been used as a key reaction in the synthesis of the sex pheromone components of the Lyclene dharma dharma moth. researchgate.netacs.orgmdpi.com For instance, the synthesis of (S)-6-methyl-2-octadecanone and (S)-14-methyl-2-octadecanone utilized olefin cross-metathesis as a crucial step. mdpi.com This reaction allows for the convergent coupling of two smaller olefin fragments to rapidly build the desired carbon skeleton. mdpi.com

Grignard reagents are versatile nucleophiles in carbon-carbon bond formation. acs.orgarkat-usa.orgorganic-chemistry.org Cross-coupling reactions involving Grignard reagents, such as the Kumada coupling, provide an effective means to connect alkyl or aryl groups. arkat-usa.orgorganic-chemistry.org In the synthesis of the active sex pheromone components of the lichen moth, Lyclene dharma dharma, Grignard cross-coupling reactions were identified as key steps. researchgate.netresearchgate.netnih.gov This approach allows for the efficient formation of the carbon framework of molecules like (S)-14-methyloctadecan-2-one and (S)-6-methyloctadecan-2-one. researchgate.netresearchgate.netnih.gov The reaction typically involves the coupling of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. arkat-usa.orgorganic-chemistry.org

Utility of Olefin Cross Metathesis

Targeted Oxidation and Reduction Methodologies

The Wacker-Tsuji oxidation is a prominent method for the conversion of terminal alkenes to methyl ketones, and it has been effectively applied to the synthesis of this compound from 1-octadecene (B91540). organic-chemistry.orglibretexts.orgwikipedia.org This palladium-catalyzed reaction typically uses water as the oxygen source and a co-oxidant, such as copper(II) chloride, to regenerate the active palladium(II) catalyst. organic-chemistry.orgalfa-chemistry.com The process involves the coordination of the alkene to the palladium center, followed by a nucleophilic attack by water. libretexts.orgyoutube.com

Research has explored modified Wacker systems to optimize the synthesis of this compound. One such system utilizes tert-butyl hydroperoxide (TBHP) as the oxidant and acetonitrile (B52724) as the solvent. researchgate.netresearchgate.net This modification has demonstrated high conversion rates of 1-octadecene, achieving up to 90% conversion with a 60% selectivity for this compound after two hours at 80°C. researchgate.netresearchgate.net Interestingly, the addition of β-cyclodextrins did not enhance the production of this compound in this system. researchgate.netresearchgate.net

Further studies have shown that the presence of n-paraffins, such as n-dodecane, can significantly improve the selectivity towards the corresponding methyl ketone. This is attributed to a dilution effect that minimizes isomerization side reactions. researchgate.netresearchgate.net The choice of solvent also plays a crucial role, with acetonitrile proving to be highly effective in promoting selectivity for the 2-ketone. researchgate.netresearchgate.net

Alternative catalysts and oxidants have also been investigated. For instance, an iron complex, μ-oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(III)], has been shown to catalyze the Wacker-type oxidation of 1-octadecene to this compound with a 53% yield, using air as the terminal oxidant at room temperature. rsc.org

Table 1: Wacker Oxidation of 1-Octadecene to this compound under Various Conditions

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity for this compound (%) | Reference |

|---|---|---|---|---|---|---|

| PdCl₂/TBHP | TBHP | Acetonitrile | 80 | 90 | 60 | researchgate.netresearchgate.net |

| (FeTPPF₂₈)₂O/PhSiH₃ | Air | Not Specified | Room Temp | - | 53 (Yield) | rsc.org |

| PdCl₂/CuCl₂ | O₂ | DMF/H₂O | Not Specified | - | - | libretexts.org |

Data sourced from multiple studies to illustrate the range of conditions and outcomes.

The hydroboration-oxidation reaction is a fundamental two-step process in organic synthesis that converts alkenes into alcohols with anti-Markovnikov regioselectivity. In the context of this compound synthesis, this methodology is typically employed to create a chiral alcohol intermediate, which is then oxidized to the target ketone. This approach is particularly valuable in the enantioselective synthesis of chiral analogs of this compound. researchgate.netmdpi.comresearchhub.com

The process begins with the hydroboration of a terminal alkene, such as a chiral 1-octadecene derivative. A bulky hydroborating agent like 9-borabicyclo[3.3.1]nonane (9-BBN) is often used to ensure high regioselectivity for the terminal carbon, leading to the formation of a primary alcohol upon oxidation. d-nb.info The subsequent oxidation of the resulting chiral alcohol to the corresponding ketone can be achieved using various oxidizing agents.

This hydroboration-oxidation sequence is a key step in the synthesis of biologically active compounds, including the sex pheromone components of the Lichen moth, Lyclene dharma dharma. researchgate.netmdpi.comresearchhub.com In these syntheses, a chiral methyl-branched 1-alkene undergoes hydroboration-oxidation to produce a chiral primary alcohol, which is then converted to the methyl ketone. mdpi.comresearchhub.com The stereochemistry of the final ketone is controlled by the chirality of the starting alkene.

Recent advancements have demonstrated this reaction under flow conditions, which can offer advantages such as improved safety, selectivity, and scalability. d-nb.info

Wacker Oxidation for Terminal Alkene Conversion

Catalytic Conversion Routes for Ketone Formation (e.g., from octadecane (B175841), in hydrocarbon synthesis processes)

The direct, selective oxidation of long-chain alkanes like octadecane to ketones such as this compound presents a significant challenge due to the high stability of C-H bonds. acs.orgudel.edu However, various catalytic systems are being developed to achieve this transformation efficiently.

One approach involves the use of nanosized gold particles supported on mesoporous silica (B1680970) (Au/SBA-15). doi.org This catalyst has shown high selectivity for the oxidation of n-alkanes to their corresponding ketones using tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions. doi.org

Another promising method utilizes non-thermal, atmospheric plasma processing. acs.orgudel.edu A pulsed dielectric barrier discharge in a He/O₂ gas mixture has been used to functionalize n-octadecane, yielding secondary alcohols and ketones as the primary products with a molar yield of approximately 29.2%. acs.org The proposed mechanism involves the formation of alkyl radicals, which then undergo hydroxylation or disproportionation to form alcohols and ketones. acs.org

Ruthenium(II) complexes have also been employed as catalysts for the selective oxidation of secondary alcohols to ketones and can also mediate the ketonization of cyclic alkanes. rsc.org Additionally, mesoporous Co₃O₄ has demonstrated excellent catalytic activity for the selective oxidation of aromatic alkanes to ketones, suggesting its potential for the oxidation of long-chain aliphatic alkanes as well. nih.gov

Table 2: Catalytic Oxidation of Long-Chain Alkanes to Ketones

| Catalyst | Substrate | Oxidant | Key Products | Reference |

|---|---|---|---|---|

| Au/SBA-15 | n-Hexadecane | TBHP | Ketones | doi.org |

| Pulsed Plasma | n-Octadecane | O₂ | Secondary Alcohols and Ketones | acs.org |

| Ruthenium(II) Complexes | Cyclic Alkanes | Hypochlorite | Ketones | rsc.org |

| Mesoporous Co₃O₄ | Ethylbenzene | O₂ | Acetophenone | nih.gov |

This table summarizes various catalytic systems for alkane oxidation, highlighting the potential for this compound synthesis from octadecane.

Enantioselective Synthesis of Chiral this compound Stereoisomers

Exploitation of Chiral Pool Starting Materials (e.g., enantiomers of citronellal (B1669106), methyl (S)-3-hydroxy-2-methylpropanoate)

The "chiral pool" approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. wordpress.com For the synthesis of chiral stereoisomers of this compound and its analogs, enantiomers of citronellal and methyl (S)-3-hydroxy-2-methylpropanoate have been successfully employed. researchgate.netnih.govresearchgate.net

For instance, both (R)- and (S)-citronellal have served as chiral building blocks for the synthesis of all stereoisomers of 6-methyl-2-octadecanone and 14-methyl-2-octadecanone, which are components of the sex pheromone of the Lyclene dharma dharma moth. nih.gov These syntheses often involve well-established reactions like the Wittig reaction, alkylation of alkynes, and acetoacetic ester synthesis to construct the carbon skeleton, with the final ketone functionality introduced via Wacker oxidation. researchgate.netnih.gov

Similarly, methyl (S)-3-hydroxy-2-methylpropanoate is a versatile chiral starting material. jst.go.jpresearchgate.netchemicalbook.com It has been used in the synthesis of various natural products and chiral building blocks. researchgate.netacs.orgwiley-vch.de Its application in the synthesis of methyl-branched ketones demonstrates its utility in establishing a specific stereocenter that is maintained throughout the synthetic sequence. researchgate.net

Application of Chiral Auxiliaries (e.g., Evans' chiral auxiliaries)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wordpress.com After the desired chiral center is created, the auxiliary is removed. Evans' chiral auxiliaries, which are based on oxazolidinones, are widely used for this purpose, particularly in asymmetric alkylation reactions. nih.govsioc-journal.cn

In the context of synthesizing chiral this compound analogs, Evans' auxiliaries have been instrumental in creating key stereocenters with high diastereoselectivity. researchgate.netmdpi.comresearchhub.com For example, in the synthesis of the sex pheromone components of Lyclene dharma dharma, an Evans' chiral auxiliary is used to direct the diastereoselective methylation of an acyl-oxazolidinone derivative. mdpi.comresearchhub.com This establishes the chiral methyl branch with high enantiomeric purity. The auxiliary is then cleaved to reveal a chiral primary alcohol, which is further elaborated to the target ketone. mdpi.comresearchhub.com

The general process involves the acylation of the chiral auxiliary, followed by the formation of an enolate and subsequent alkylation. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, resulting in a high degree of stereocontrol. nih.gov This method has proven to be highly effective for the synthesis of α-alkylated ketones with excellent enantioselectivity. ucc.ieresearchgate.net

Development of Asymmetric Catalytic Systems for Stereospecific Production

The stereospecific production of chiral ketones, including long-chain variants like this compound, is a significant challenge in organic synthesis. The development of asymmetric catalytic systems offers an efficient and elegant solution to this problem. wikipedia.org These systems utilize chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. wikipedia.org

Several strategies have been developed for the enantioselective synthesis of chiral ketones. One prominent approach involves the asymmetric hydrogenation of α,β-unsaturated ketones (enones) or the kinetic resolution of racemic α-substituted ketones. For instance, chiral spiro iridium catalysts have demonstrated high efficiency in the asymmetric hydrogenation of α-amino ketones, yielding chiral β-amino alcohols with excellent enantioselectivities (up to 99.9% ee). thieme-connect.com While not directly applied to this compound, this methodology highlights the potential of transition metal catalysis in creating chiral centers adjacent to a carbonyl group.

Another powerful technique is phase-transfer catalysis, which has been successfully employed for the enantioselective synthesis of chiral α-azido and α-amino ketones from racemic α-bromo ketones. organic-chemistry.org This method uses a recoverable chiral quaternary ammonium (B1175870) salt as the catalyst and has achieved high enantioselectivity (up to 97.5:2.5). organic-chemistry.org The versatility of this system allows for the substitution of the bromine atom with various nucleophiles, offering a broad scope for synthesizing diverse chiral ketones. organic-chemistry.org

Copper-catalyzed enantioselective allylic substitution with acyl nucleophiles represents another valuable strategy for preparing α-quaternary ketones. nih.gov This method utilizes simple carboxylic acid or ester starting materials and a chiral phosphine (B1218219) ligand to generate a wide array of ketone products with high yields and enantioselectivities. nih.gov

Furthermore, the synthesis of all four stereoisomers of 6-methyl-2-octadecanone, a component of the female-produced sex pheromone of the Lyclene dharma dharma moth, has been achieved. researchhub.comsakura.ne.jpacademictree.orgtandfonline.com This synthesis relied on established methods like the Wittig reaction, alkylation of alkynes, and acetoacetic ester synthesis, starting from the enantiomers of citronellal. tandfonline.com While not a direct catalytic asymmetric synthesis of the this compound core, it demonstrates the construction of chiral long-chain ketones through the use of chiral building blocks. researchhub.comtandfonline.com

The development of biocatalytic systems also shows promise. For example, microbial oxidation has been used to produce long-chain methyl ketones. researchgate.net Specifically, the enzyme system of Corynebacterium equi IFO 3730 has been shown to selectively oxidize one diastereomer of a β-methyl-sec-alcohol, allowing for the kinetic resolution and subsequent formation of an optically active α-methylketone. tandfonline.com

Table 1: Examples of Asymmetric Catalytic Systems for Chiral Ketone Synthesis

| Catalytic System/Method | Substrate Type | Product Type | Key Features |

| Chiral Spiro Iridium Catalyst | α-Amino Ketones | Chiral β-Amino Alcohols | High enantioselectivity (up to 99.9% ee) and high turnover numbers. thieme-connect.com |

| Chiral Quaternary Ammonium Salt (Phase-Transfer Catalysis) | Racemic α-Bromo Ketones | Chiral α-Azido and α-Amino Ketones | Recoverable catalyst, high enantioselectivity (up to 97.5:2.5), broad nucleophile scope. organic-chemistry.org |

| Copper/Chiral Phosphine | Carboxylic Acids/Esters & Allyl Diboron Reagents | α-Quaternary Ketones | Utilizes simple starting materials, good yields, and high enantioselectivity. nih.gov |

| Microbial Oxidation (Corynebacterium equi) | β-Methyl-sec-alcohols | Optically Active α-Methylketones | Diastereoselective oxidation for kinetic resolution. tandfonline.com |

Chemical Derivatization for Structural Modification and Functionalization

The chemical derivatization of this compound allows for the introduction of new functional groups and the modification of its structure, leading to analogs with potentially altered physical, chemical, and biological properties. These modifications can be targeted at either the ketone moiety or the long alkyl chain.

The carbonyl group of this compound is a prime site for a variety of chemical transformations. vulcanchem.comrsc.org

Reduction: The ketone can be reduced to a secondary alcohol, 2-octadecanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). savemyexams.com This conversion introduces a hydroxyl group, which can serve as a handle for further functionalization, such as esterification or etherification.

Oxidation: While ketones are generally resistant to oxidation, strong oxidizing agents can cleave the carbon-carbon bond adjacent to the carbonyl group. savemyexams.com A notable reaction is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid. wikipedia.orgnih.gov In the case of this compound, this would likely yield hexadecyl acetate. This reaction can also be catalyzed by enzymes known as Baeyer-Villiger monooxygenases (BVMOs). wikipedia.orgsjtu.edu.cn

Condensation Reactions: The carbonyl group can react with various nitrogen-based nucleophiles to form imine or enamine derivatives. slideshare.net For instance, reaction with a primary amine in the presence of a reducing agent (reductive amination) can produce a secondary amine. epfl.chgoogle.com Reaction with hydroxylamine (B1172632) yields an oxime, and reaction with hydrazine (B178648) or its derivatives produces hydrazones. slideshare.net

Haloform Reaction: As a methyl ketone, this compound can undergo the haloform reaction. savemyexams.comresearchgate.net Treatment with an alkaline solution of iodine results in the formation of iodoform (B1672029) (a yellow precipitate) and the sodium salt of heptadecanoic acid. savemyexams.com This reaction is historically significant for the identification of methyl ketones. savemyexams.com

Conversion to Acyl Chlorides: A one-step conversion of methyl ketones to acyl chlorides has been reported using sulfur monochloride and catalytic amounts of pyridine. researchgate.net This provides a direct route to a more reactive carboxylic acid derivative.

Table 2: Selected Derivatization Reactions of the Ketone Moiety in this compound

| Reaction Type | Reagent(s) | Product Type |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol (2-Octadecanol) savemyexams.com |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ester (Hexadecyl acetate) wikipedia.orgnih.gov |

| Reductive Amination | Primary Amine, Reducing Agent | Secondary Amine epfl.chgoogle.com |

| Haloform Reaction | I₂, NaOH | Carboxylate Salt (Heptadecanoate), Iodoform savemyexams.com |

| Conversion to Acyl Chloride | S₂Cl₂, Pyridine | Acyl Chloride researchgate.net |

Modifying the long, unactivated alkyl chain of this compound presents a greater challenge than reacting the ketone moiety. However, several strategies can be employed.

α-Functionalization: The α-carbon (C3) adjacent to the carbonyl group is activated due to the electron-withdrawing nature of the ketone. This allows for enolate formation under basic conditions, which can then react with various electrophiles. rsc.org For example, α-halogenation can be achieved using appropriate halogenating agents. More advanced methods for the enantioselective α-functionalization of ketones are also being developed, using catalysts to introduce a variety of substituents with high stereocontrol. nih.govspringernature.com These methods often involve the reaction of ketone enolates or their equivalents with electrophilic partners. springernature.com Visible-light-promoted reactions have also emerged as a tool for the synthesis of α-functionalized ketones from alkenes, which could be a potential route to analogs of this compound. rsc.org

Terminal Functionalization (ω-Functionalization): Introducing a functional group at the terminal methyl group (C18) of the long alkyl chain is difficult due to its inertness. One approach involves the use of specific microorganisms or enzymatic systems that can perform selective terminal oxidation. Another strategy in synthetic chemistry is the hydroboration-isomerization of long-chain unsaturated precursors, which can shift a double bond to the terminal position, allowing for subsequent functionalization. uantwerpen.be

Mid-Chain Functionalization: The direct and selective functionalization of a specific methylene (B1212753) group within the long alkyl chain is synthetically very challenging. Non-thermal plasma oxidation has been shown to functionalize long-chain alkanes like n-octadecane, producing a mixture of secondary alcohols and ketones at various positions along the chain. osti.govudel.edu While not specific, this method demonstrates the possibility of introducing functionality into the backbone of the molecule.

Table 3: Strategies for Alkyl Chain Functionalization

| Position | Strategy | Example Reaction/Method | Product Feature |

| α-Position (C3) | Enolate Chemistry | Alkylation, Halogenation | Introduction of a substituent adjacent to the ketone. rsc.org |

| α-Position (C3) | Catalytic Asymmetric Functionalization | Reaction with electrophiles using a chiral catalyst | Stereocontrolled introduction of a substituent. nih.govspringernature.com |

| Terminal Position (ω) | Hydroboration-Isomerization of Unsaturated Precursors | Shifting a double bond to the end of the chain followed by oxidation | Introduction of a functional group at the terminus of the alkyl chain. uantwerpen.be |

| Mid-Chain | Non-thermal Plasma Oxidation | Treatment of the parent alkane with plasma | Non-specific introduction of hydroxyl and carbonyl groups along the chain. osti.govudel.edu |

Mechanistic Investigations of Biological Activities of 2 Octadecanone

Antimicrobial Efficacy and Underlying Biochemical Mechanisms

2-Octadecanone has demonstrated notable antimicrobial properties, exhibiting a broad spectrum of activity against both bacteria and fungi. Its mechanism of action primarily involves the disruption of microbial cellular structures and interference with essential metabolic pathways.

Antibacterial Spectrum and Activity against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Research has shown that this compound is effective against a range of bacterial species. For instance, it has been identified as a bioactive compound with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Cutibacterium acnes, two bacteria often implicated in skin infections. mdpi.comresearchgate.net The berry juice of Dioscorea communis, which contains this compound as a major constituent, exhibited bactericidal activity against both MRSA and C. acnes. mdpi.comresearchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the juice were determined to be 1.56% w/v against both bacterial strains. mdpi.comresearchgate.net

Furthermore, the essential oil of Turnera subulata Sm., containing this compound, has shown effective antibacterial activity against various strains of S. aureus. scielo.br Other studies have also reported the considerable bactericidal activity of 8-octadecanone (B13788514) against S. epidermidis, S. aureus, S. flexneri, B. subtilis, E. coli, and K. pneumonia. researchgate.net In one study, the ethanolic extract of Calocera viscosa, which contains various bioactive compounds, showed a significant zone of inhibition against Klebsiella pneumonia, followed by Escherichia coli and Staphylococcus aureus. innovareacademics.in Similarly, extracts containing this compound have shown activity against Pseudomonas aeruginosa. rjptonline.orgnih.gov

| Bacterial Strain | Activity Observed | Source of this compound | Citation |

|---|---|---|---|

| Staphylococcus aureus (including MRSA) | Bactericidal, Inhibitory | Dioscorea communis berry juice, Turnera subulata essential oil, Calocera viscosa extract | mdpi.comresearchgate.netscielo.brinnovareacademics.in |

| Escherichia coli | Bactericidal, Inhibitory | Isolated compound, Calocera viscosa extract | researchgate.netinnovareacademics.in |

| Cutibacterium acnes | Bactericidal | Dioscorea communis berry juice | mdpi.comresearchgate.net |

| Klebsiella pneumoniae | Bactericidal, Inhibitory | Isolated compound, Calocera viscosa extract | researchgate.netinnovareacademics.in |

| Pseudomonas aeruginosa | Inhibitory | Betuline bioactive compound (containing this compound), Coelogyne suaveolens extract | rjptonline.orgnih.gov |

| Staphylococcus epidermidis | Bactericidal | Isolated compound | researchgate.net |

| Shigella flexneri | Bactericidal | Isolated compound | researchgate.net |

| Bacillus subtilis | Bactericidal | Isolated compound | researchgate.net |

Antifungal Properties against Various Fungal Strains

In addition to its antibacterial effects, this compound has been noted for its antifungal capabilities. Research indicates that certain ketones, including long-chain ketones like this compound, possess antifungal properties. ontosight.ailookchem.com For example, essential oils containing this compound have demonstrated efficacy against fungal strains. While specific data on the range of susceptible fungi is still emerging, the general classification of long-chain ketones as having antifungal potential is established. ontosight.ai

Cellular and Molecular Targets of Antimicrobial Action

The antimicrobial effects of this compound are attributed to its ability to compromise the structural and functional integrity of microbial cells.

A primary mechanism of action for long-chain ketones like 8-octadecanone is the disruption of the microbial cell membrane. This interaction with the lipid bilayer leads to an increase in membrane permeability, ultimately causing cell lysis and death. The lipophilic nature of the long carbon chain facilitates its interaction with the cell membrane.

While membrane disruption is a key factor, this compound may also exert its antimicrobial effects by inhibiting essential microbial metabolic processes. Microbial volatile organic compounds (mVOCs), which can include ketones like this compound, are known to be produced by microorganisms during their metabolism and can impact the growth of other microbes. mdpi.com Although direct evidence specifically detailing the inhibition of metabolic pathways by pure this compound is still under investigation, the broader class of long-chain ketones is recognized for such potential. ontosight.ai

Disruption of Microbial Cell Membrane Integrity and Permeability

Anti-inflammatory Properties and Immunomodulatory Effects

Beyond its antimicrobial actions, this compound has been associated with anti-inflammatory and immunomodulatory effects. It has been identified in plant extracts that are traditionally used for treating inflammatory conditions. rjpharmacognosy.ir For instance, extracts of Cochlospermum vitifolium, which have demonstrated anti-inflammatory and immunomodulatory properties, contain a variety of compounds. mdpi.com While the direct contribution of this compound to these effects requires more targeted research, its presence in such extracts is noteworthy.

Modulation of Pro-inflammatory Mediators and Signaling Pathways

Inflammation is a complex biological response involving a cascade of molecular events. Key players in this process include pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com The production of these molecules is largely regulated by the activation of intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comresearchgate.net

Direct mechanistic studies on this compound's anti-inflammatory activity are limited. However, research on structurally related compounds provides some insight. For instance, 2-nonadecanone, a ketone with a similar structure but a longer carbon chain, is believed to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In studies on various natural extracts, compounds with anti-inflammatory properties have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE₂ respectively. researchgate.netmdpi.com This suppression is often achieved by blocking the activation of the NF-κB and MAPK signaling pathways. mdpi.comresearchgate.net

While extracts from Dioscorea communis, which are known to contain high concentrations of this compound, have demonstrated anti-inflammatory effects, the activity has not been exclusively attributed to this specific ketone. mdpi.com A study on a fraction of Celosia trigyna containing the isomer 3-octadecanone (B102163) did not report significant anti-inflammatory activity, suggesting that the biological effects can be highly specific to the compound's exact structure. bibliotekanauki.pl Therefore, while it is plausible that this compound could modulate these pathways, further direct investigation is required to confirm its specific role and mechanism of action in inflammation.

Table 1: Key Pro-inflammatory Mediators and Regulatory Pathways

| Mediator/Pathway | Function in Inflammation | Potential Inhibition Mechanism |

|---|---|---|

| Nitric Oxide (NO) | Vasodilator, signaling molecule; excess production contributes to inflammatory damage. mdpi.com | Inhibition of inducible nitric oxide synthase (iNOS) expression. researchgate.net |

| Prostaglandin E₂ (PGE₂) | Mediates fever, pain, and swelling. | Inhibition of cyclooxygenase-2 (COX-2) expression. researchgate.net |

| TNF-α, IL-1β, IL-6 | Pro-inflammatory cytokines that amplify the inflammatory response. mdpi.com | Down-regulation of cytokine gene expression. mdpi.com |

| NF-κB Pathway | A key transcription factor that regulates the genes for iNOS, COX-2, and pro-inflammatory cytokines. mdpi.comreactionbiology.com | Suppression of pathway activation, preventing the transcription of inflammatory genes. mdpi.com |

| MAPK Pathway | A signaling cascade involved in the production of inflammatory mediators. mdpi.com | Inhibition of the phosphorylation of key proteins in the cascade (e.g., ERK, JNK, p38). mdpi.com |

Interactions with Innate and Adaptive Immune Responses

The immune system is broadly divided into innate and adaptive responses. The innate system provides a rapid, non-specific defense, involving cells like macrophages, while the adaptive system, involving T-cells and B-cells, provides a slower, but highly specific and durable, response. nih.gov

Direct studies detailing the interaction of this compound with immune cells are scarce. However, research on related long-chain alkyl molecules offers potential models. For example, nanodiamonds functionalized with octadecylamine (B50001) (a long-chain alkyl amine) were shown to have anti-inflammatory effects on primary human macrophages. nih.gov These functionalized particles reduced the gene expression of inflammatory markers and increased the expression of phagocytic receptors on the macrophages, suggesting a modulation of innate immune cell behavior. nih.gov

A hypothetical mechanism for interaction with the adaptive immune system involves antigen presentation. The CD1 family of proteins are structurally similar to MHC molecules and specialize in binding and presenting lipid and glycolipid antigens to T-cells. genecards.org It is conceivable that a lipid-like molecule such as this compound could be presented by CD1 molecules, thereby interacting with specific T-cell populations, but this remains speculative and has not been experimentally verified.

Antioxidant Activity and Reactive Oxygen Species Scavenging

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. mdpi.cominncocells.org Antioxidants counteract this damage by neutralizing ROS, such as the hydroxyl radical (·OH) and hydrogen peroxide (H₂O₂). nih.govxiahepublishing.com

However, this does not preclude a role in antioxidant defense. The same study on 2-nonanone (B1664094) and 2-tridecanone (B165437) found that these ketones significantly increased the activity of key endogenous antioxidant enzymes, including ascorbate (B8700270) peroxidase (APX) and catalase (CAT), which are crucial for scavenging H₂O₂. mdpi.com This suggests an indirect antioxidant mechanism, by which 2-ketones may bolster the cell's own defense systems. Furthermore, other types of ketones, specifically the metabolic ketone bodies D-beta-hydroxybutyrate (D-BHB) and acetoacetate (B1235776) (AcAc), have been shown to possess direct ROS scavenging capabilities, particularly against the highly reactive hydroxyl radical. nih.gov

Mechanisms of Free Radical Scavenging

The mechanisms by which a compound can scavenge free radicals typically involve donating a hydrogen atom or an electron to stabilize the radical. researchgate.net This is a common mechanism for well-known antioxidants like phenolic compounds.

For long-chain ketones like this compound, the evidence for a direct radical scavenging mechanism is weak. The poor performance of its isomer in a DPPH assay suggests that direct hydrogen or electron donation is not a significant pathway. bibliotekanauki.pl This contrasts with smaller metabolic ketone bodies, which have been shown to directly scavenge certain ROS. nih.gov The more probable mechanism for this compound and related long-chain ketones appears to be indirect, through the upregulation of the cell's intrinsic antioxidant machinery, such as the enzymes catalase and ascorbate peroxidase. mdpi.com Another potential, though unconfirmed, mechanism is the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response that controls the expression of numerous antioxidant and detoxification genes. inncocells.orgnih.gov

Protection Against Oxidative Stress in Biological Systems

By modulating endogenous antioxidant systems, this compound may protect cells and tissues from oxidative damage. Studies on other ketones provide strong evidence for this protective role. For example, metabolic ketone bodies were able to reduce cell death and ROS production in neurons stressed with a glycolysis inhibitor. nih.gov In an in vivo model, administration of D- or L-BHB prevented the increase in lipid peroxidation in the rat hippocampus during hypoglycemia, demonstrating protection against oxidative damage in a living system. nih.gov

The finding that related 2-ketones (2-nonanone and 2-tridecanone) enhance the activity of enzymes that neutralize hydrogen peroxide suggests a direct mechanism for protecting cells from this common and damaging ROS. mdpi.com H₂O₂ can damage cellular components, and its removal is a critical protective function. nih.gov By boosting the activity of enzymes like catalase, 2-ketones could help maintain redox homeostasis and prevent the downstream consequences of oxidative stress, such as lipid peroxidation and protein damage. mdpi.comnih.gov

Exploration of Other Reported Biological Activities (e.g., potential in cellular signaling pathways)

Beyond inflammation and oxidative stress, there is emerging evidence that this compound may be involved in other critical cellular processes, such as apoptosis (programmed cell death), through the modulation of specific signaling pathways.

A study investigating the effects of an extract from Dioscorea bulbifera reported that it induced apoptosis in HCT116 human colorectal carcinoma cells. mdpi.comresearchgate.net The mechanism was identified as the inhibition of the ERK 1/2 (extracellular signal-regulated kinases) pathway and the simultaneous activation of the JNK (c-Jun N-terminal kinases) signaling pathway. mdpi.comresearchgate.net Notably, a separate analysis of the related plant Dioscorea communis found that this compound was a major constituent. mdpi.com While this link is indirect and requires confirmation, it points to a potential role for this compound in cancer cell signaling. The ERK pathway is often associated with cell survival and proliferation, so its inhibition can promote apoptosis, whereas the JNK pathway is frequently activated by cellular stress and can trigger a pro-apoptotic response. nih.govnih.gov

Furthermore, many ketones, as microbial volatile organic compounds (mVOCs), are known to act as signaling molecules that regulate physiological processes in other organisms, such as modulating auxin and cytokinin hormonal pathways in plants. mdpi.com This broader context supports the plausibility of this compound acting as a signaling molecule in various biological systems, a promising area for future research.

Role of 2 Octadecanone in Chemical Ecology and Interspecies Interactions

Pheromonal Function and Insect Chemical Communication

Research has identified methyl-branched derivatives of 2-octadecanone as crucial components of the female sex pheromone of the lichen moth, Lyclene dharma dharma (Arctiidae: Lithosiinae). researchhub.comnih.govmdpi.com Female moths of this species produce a blend of three compounds that elicit strong electroantennographic responses in male antennae. nih.govoup.com These compounds are 6-methyl-2-octadecanone, 14-methyl-2-octadecanone, and 6,14-dimethyl-2-octadecanone. nih.govnih.gov This discovery marked a new class of lepidopteran female sex pheromones. nih.govoup.com The natural ratio of these components is approximately 2:1:1 for 6-methyl-2-octadecanone, 14-methyl-2-octadecanone, and 6,14-dimethyl-2-octadecanone, respectively. mdpi.comtandfonline.com

The stereochemistry of the methyl-branched 2-octadecanones is critical for their biological activity. nih.govtandfonline.com Through enantioselective synthesis and subsequent bioassays, it was determined that the naturally produced and biologically active forms are the (S)-enantiomers. mdpi.comnih.gov Specifically, (S)-6-methyl-2-octadecanone and (S)-14-methyl-2-octadecanone are the key active pheromone components. researchhub.commdpi.com Field evaluations have shown that lures containing the (S)-enantiomers were bioactive, while the (R)-enantiomers were not. nih.govresearchgate.net This indicates that male Lyclene dharma dharma moths can strictly differentiate between the stereoisomers of these pheromone components. nih.gov Interestingly, while 6,14-dimethyl-2-octadecanone is present in the natural pheromone blend, it has been found to be not essential for bioactivity in field tests. researchhub.commdpi.comtandfonline.com A combination of racemic 6-methyl-2-octadecanone and 14-methyl-2-octadecanone was sufficient to attract male moths. nih.govtandfonline.com

**Table 1: Pheromone Components of *Lyclene dharma dharma***

| Compound | Natural Ratio | Bioactivity | Active Stereoisomer |

|---|---|---|---|

| 6-methyl-2-octadecanone | ~2 | Active | (S) |

| 14-methyl-2-octadecanone | ~1 | Active | (S) |

| 6,14-dimethyl-2-octadecanone | ~1 | Not essential | Not determined |

The identification and synthesis of these pheromone components hold potential for developing species-specific pest management strategies. researchhub.commdpi.com Electrophysiological assays, such as electroantennography (EAG), have been instrumental in identifying the active components by measuring the antennal responses of male moths to the synthetic compounds. nih.govoup.com Field trapping experiments have confirmed the attractiveness of synthetic lures. nih.govtandfonline.comnih.gov A lure containing a 2:1 mixture of racemic 6-methyl-2-octadecanone and 14-methyl-2-octadecanone was as effective at capturing male moths as a three-component lure that also included 6,14-dimethyl-2-octadecanone. tandfonline.comnih.gov Lures with other combinations of the components or with single components showed little to no attraction. tandfonline.comnih.gov This specificity is crucial for monitoring and potentially controlling populations of this moth, which plays a role in forest ecosystem dynamics. researchhub.commdpi.com

Beyond Lepidoptera, this compound has been identified as one of the volatile compounds from the Moroccan locust, Dociostaurus maroccanus, that elicits electrophysiological responses. chemecol.org Studies on the volatile profiles of this locust species revealed qualitative differences between males and females. researchgate.net Among the compounds identified, this compound was found to elicit a significant response in the antennae of female locusts. chemecol.orgresearchgate.net This suggests a potential role for this compound in the chemical communication of this orthopteran species, although its specific function (e.g., as a sex pheromone or aggregation signal) requires further investigation.

Identification as Key Sex Pheromone Components in Lepidopteran Insects (e.g., Lyclene dharma dharma moth)

Analysis of Stereoisomeric Activity and Bioactivity

Potential Contributions to Microbial Volatile Organic Compound (MVOC) Profiles and Their Ecological Roles

Volatile organic compounds produced by microorganisms (MVOCs) are known to mediate a wide range of ecological interactions. knaw.nlfrontiersin.org These small, lipophilic molecules can diffuse through air and soil, acting as long-distance signaling molecules in microbe-microbe and plant-microbe interactions. knaw.nlfrontiersin.orgmdpi.com

Ketones, as a chemical class, are a significant component of the MVOCs released by various bacteria and fungi. knaw.nlfrontiersin.orgmdpi.com These compounds have been shown to play multifaceted roles in the environment, including inhibiting the growth of pathogenic microorganisms, promoting plant growth, and inducing systemic resistance in plants. researchgate.nettandfonline.com For example, volatiles from Bacillus species, which can include ketones, have demonstrated inhibitory effects against fungal phytopathogens. researchgate.net While the direct role of this compound as an MVOC in plant-microbe interactions is not yet fully elucidated, the established functions of other microbial ketones suggest a potential for similar activities. These compounds can act as signaling molecules, influencing the behavior and physiology of surrounding organisms and contributing to the complex chemical dialogues within ecosystems. mdpi.comresearchgate.nettandfonline.com

Unraveling the Role of this compound in Plant-Microbe Interactions

Currently, there is a significant gap in scientific literature regarding the specific role of the chemical compound this compound as a microbial volatile organic compound (mVOC) in modulating plant functions. While research has extensively documented the impact of complex mixtures of mVOCs on plant growth, stress responses, and defense mechanisms, studies focusing solely on the effects of isolated this compound are not available.

Microorganisms, particularly bacteria from the Bacillus genus, are known to emit a diverse array of volatile compounds. These blends of alcohols, esters, and ketones can significantly influence plant physiology. For instance, studies on Arabidopsis thaliana have shown that exposure to the complete volatilome of certain rhizobacteria can lead to enhanced biomass and significant alterations in root system architecture, including increased primary root length and a higher number of lateral roots. ntu.edu.twunavarra.esresearchgate.netunavarra.esresearchgate.net The underlying mechanism for these growth-promoting effects is often linked to the modulation of the plant's hormonal signaling pathways, particularly auxin. ntu.edu.tw

Furthermore, the complex mixtures of mVOCs are recognized for their ability to induce systemic resistance in plants. This phenomenon enhances the plant's defenses against a broad spectrum of pathogens and can increase tolerance to abiotic stressors such as high salinity. unavarra.esmdpi.comnih.govsemanticscholar.org

Research has identified various long-chain ketones, such as 9-octadecanone (B103580) and 2-undecanone (B123061), as components of these influential microbial volatile profiles. ntu.edu.twmdpi.comresearchgate.net For example, a mix of volatiles from Paraburkholderia phytofirmans that included 2-undecanone was shown to improve plant tolerance to salinity. mdpi.comresearchgate.net Another study demonstrated that 2-octanone, a shorter-chain ketone, could increase the biomass of Arabidopsis thaliana at a specific concentration, though higher amounts had an inhibitory effect. researchgate.net This highlights the dose-dependent nature of such interactions.

Despite these findings on related compounds and complex mixtures, the specific contribution and direct effects of this compound, when isolated from the microbial volatile blend, remain uninvestigated. The scientific community has not yet published research that applies pure this compound to plants to measure its specific impact on growth, stress response pathways, or the activation of defense genes. Consequently, creating detailed, data-driven tables on the explicit effects of this compound is not possible based on the current body of scientific evidence. Future research is required to isolate this compound and elucidate its unique role in the intricate communication between microbes and plants.

Advanced Analytical and Spectroscopic Characterization of 2 Octadecanone

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating 2-octadecanone from intricate mixtures and determining its concentration. The choice of technique depends on the sample matrix and the analytical goal, whether it is identification, purity assessment, or monitoring its involvement in chemical processes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. It excels in separating the compound from complex matrices and providing confident identification based on its mass spectrum.

Research Findings: In the analysis of complex samples, such as the degradation by-products of polyethylene (B3416737), this compound has been successfully identified and confirmed using GC-MS/MS. tandfonline.com A specific multiple reaction monitoring (MRM) transition for this compound has been established as m/z 282 > 58. tandfonline.com The parent ion at m/z 282 corresponds to the molecular ion [M]+, while the product ion at m/z 58 is a characteristic fragment of methyl ketones. This fragment is formed via a specific rearrangement known as the McLafferty rearrangement, which is a hallmark of 2-ketones and provides strong evidence for the position of the carbonyl group.

The analysis of oxidized heavy paraffinic fractions has also demonstrated the utility of GC-MS. sielc.com Advanced techniques like GC-MS with Supersonic Molecular Beams (Cold-EI) have been shown to enhance the detection of the molecular ion. sielc.com In the Cold-EI mass spectrum of this compound, the molecular ion at m/z 268 (note: this appears to be a typo in the source, as the molecular weight is 268.5 g/mol , but the molecular ion should correspond to the integer mass of the most abundant isotopes, which is 268) is substantially increased, becoming the base peak. sielc.com This is a significant advantage over conventional electron ionization (EI), where the molecular ion can be weak or absent due to extensive fragmentation.

The NIST library mass spectrum for this compound shows the base peak (most abundant ion) at m/z 58, confirming the McLafferty rearrangement product as the most prominent fragment under standard EI conditions. nih.gov

Table 1: Key Mass Fragments for this compound in GC-MS Analysis

| m/z (Mass-to-Charge Ratio) | Ion Identity | Significance | Citation |

|---|---|---|---|

| 268 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. Its abundance is enhanced by Cold-EI techniques. | sielc.com |

| 58 | [C₃H₆O]⁺ (McLafferty Rearrangement Product) | Characteristic base peak for 2-ketones under standard EI, confirming the carbonyl position. | tandfonline.comnih.gov |

| 43 | [CH₃CO]⁺ (Acylium Ion) | Result of alpha-cleavage, a common fragmentation for ketones. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of less volatile or thermally sensitive compounds, and for assessing the purity of synthesized or isolated substances. For a non-polar molecule like this compound, reversed-phase HPLC is the method of choice.

Research Findings: While specific HPLC methods for this compound are not extensively detailed in the literature, the principles for separating long-chain aliphatic ketones are well-established. greyhoundchrom.com HPLC is used to determine the purity of related long-chain ketone products, with purity levels often exceeding 95%. google.comgoogle.com The technique separates compounds based on their differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase. For this compound, a mobile phase consisting of acetonitrile (B52724) and water would be effective. sielc.com Detection can be achieved using an evaporative light scattering detector (ELSD) or UV detection after derivatization, as the ketone's carbonyl group has a weak chromophore. Chiral HPLC, using columns like Chiralpak AD-H, has been successfully employed to separate enantiomers of related methyl-branched 2-ketones, which would be applicable for purity assessment if this compound were synthesized via a stereospecific route. researchgate.net

Table 2: Conceptual HPLC Method for this compound Purity Analysis

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., Newcrom R1) | Separates based on hydrophobicity; suitable for long alkyl chains. | sielc.com |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes the highly non-polar this compound from the column. | sielc.comfudutsinma.edu.ng |

| Detector | Evaporative Light Scattering Detector (ELSD) or UV (post-derivatization) | Universal detection for non-volatile analytes (ELSD) or enhanced sensitivity (UV). | |

| Application | Purity assessment, separation from isomers and related oxygenates. | Quantifies impurities and verifies the integrity of the compound. | google.comgoogle.com |

Gel Permeation Chromatography (GPC) for Monitoring Oligomerization Processes

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. wikipedia.org This technique is not used for analyzing small molecules like this compound itself, but it is invaluable for monitoring processes where this compound might be a reactant or product, such as in oligomerization or polymer degradation.

Research Findings: GPC is a key method for determining the molecular weight and molecular weight distribution of polymers. In contexts where this compound could be formed, such as during the oxidation of long-chain hydrocarbons or the degradation of polymers, GPC can monitor the process. For instance, in plasma oxidation processes, GPC is used to track the formation of oligomeric species at high conversion levels. If this compound were to undergo a self-condensation or other oligomerization reaction, GPC would be the primary tool to track the consumption of the monomer and the formation of dimers, trimers, and larger oligomers. mdpi.comrsc.org The analysis would show a shift in the chromatogram from a peak at a longer retention time (corresponding to the small this compound molecule) to peaks at shorter retention times as higher molecular weight oligomers are formed. wikipedia.org

Spectroscopic Methods for Definitive Structural Elucidation

While chromatography separates and quantifies, spectroscopy provides the definitive evidence for the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon-13 (¹³C) nuclei, a complete structural map can be assembled.